[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-2-yl]-methanol
CAS No.: 1289385-20-1
Cat. No.: VC8227707
Molecular Formula: C10H15ClN2OS
Molecular Weight: 246.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1289385-20-1 |
|---|---|
| Molecular Formula | C10H15ClN2OS |
| Molecular Weight | 246.76 g/mol |
| IUPAC Name | [1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-2-yl]methanol |
| Standard InChI | InChI=1S/C10H15ClN2OS/c11-10-12-5-9(15-10)6-13-4-2-1-3-8(13)7-14/h5,8,14H,1-4,6-7H2 |
| Standard InChI Key | ZSWXNYVFPJGVFV-UHFFFAOYSA-N |
| SMILES | C1CCN(C(C1)CO)CC2=CN=C(S2)Cl |
| Canonical SMILES | C1CCN(C(C1)CO)CC2=CN=C(S2)Cl |
Introduction
Chemical Identity and Structural Features
Basic Chemical Properties
[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-2-yl]-methanol is a heterocyclic organic compound with the molecular formula C₁₀H₁₅ClN₂OS and a molecular weight of 246.76 g/mol . The IUPAC name, [1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-2-yl]methanol, reflects its core structure: a piperidine ring fused with a thiazole moiety substituted with a chlorine atom and a hydroxymethyl group.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1289385-20-1 |
| Molecular Formula | C₁₀H₁₅ClN₂OS |
| Molecular Weight | 246.76 g/mol |
| Purity | ≥95% (HPLC) |
| Storage Conditions | Room temperature, desiccated |
The thiazole ring (a five-membered heterocycle with nitrogen and sulfur) contributes to the compound’s aromaticity and electronic properties, while the piperidine moiety (a six-membered saturated nitrogen heterocycle) introduces conformational flexibility. The chlorine atom at the 2-position of the thiazole ring enhances electrophilicity, making the compound reactive toward nucleophilic substitution.
Synthesis and Characterization
Synthetic Routes
The synthesis of [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-2-yl]-methanol typically involves multi-step reactions, as outlined in supplier technical documents:
-
Thiazole Formation: Condensation of thiourea derivatives with α-halo carbonyl compounds to form the 2-chlorothiazole core.
-
Piperidine Functionalization: Introduction of the hydroxymethyl group via reduction of a ketone intermediate (e.g., using NaBH₄ or LiAlH₄).
-
Coupling Reaction: Alkylation of the piperidine nitrogen with the thiazole-methyl group under basic conditions.
Critical parameters include solvent choice (e.g., dichloromethane or tetrahydrofuran), temperature control (0–25°C), and reaction time (12–48 hours).
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiazole formation | Thiourea, ClCH₂COCl, Et₃N | 65–70% |
| Piperidine reduction | NaBH₄, MeOH, 0°C | 80–85% |
| Alkylation | K₂CO₃, DMF, 60°C | 50–55% |
Structural Confirmation
Post-synthesis characterization employs spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (s, 1H, thiazole-H), 3.75–3.60 (m, 2H, CH₂OH), 2.90–2.70 (m, 2H, piperidine-H).
-
-
Infrared Spectroscopy (IR): Peaks at 3350 cm⁻¹ (O-H stretch) and 680 cm⁻¹ (C-Cl stretch).
-
Mass Spectrometry (MS): m/z 247.1 [M+H]⁺, consistent with the molecular formula .
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
The compound’s hybrid structure makes it a versatile precursor for:
-
Antimicrobial Agents: Thiazole derivatives exhibit activity against bacterial and fungal pathogens by inhibiting enzymes like dihydrofolate reductase.
-
Central Nervous System (CNS) Drugs: Piperidine motifs are prevalent in neuromodulators (e.g., donepezil) targeting acetylcholinesterase.
-
Anticancer Scaffolds: Chlorothiazole groups can intercalate DNA or inhibit kinase activity.
| Derivative Class | Target Pathway | Biological Activity |
|---|---|---|
| Amide conjugates | Protein kinase inhibition | Antiproliferative (IC₅₀: 2 μM) |
| Sulfonamide analogs | Bacterial cell wall synthesis | MIC: 4 μg/mL (E. coli) |
| Ether-linked prodrugs | Blood-brain barrier penetration | Neuroprotective efficacy |
| Supplier | Purity | Price Range (per gram) | Status |
|---|---|---|---|
| Biosynth | ≥95% | Discontinued | Discontinued |
| Alchem Pharmtech | ≥97% | $200–$500 | Available |
Future Directions and Research Opportunities
Unexplored Pharmacological Avenues
-
Targeted Drug Delivery: Functionalization of the hydroxymethyl group for conjugation with nanoparticles or antibodies.
-
Dual-Action Inhibitors: Hybridizing with quinoline or indole moieties to target multiple kinase pathways.
-
Green Synthesis: Developing catalytic asymmetric routes to access enantiopure derivatives.
Analytical Challenges
-
Chirality Management: The piperidine ring introduces stereogenic centers, necessitating chiral HPLC for resolution.
-
Stability Studies: Investigating degradation pathways under physiological pH and temperature.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume